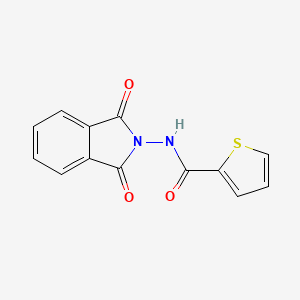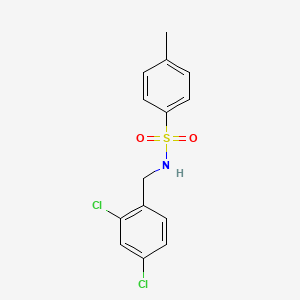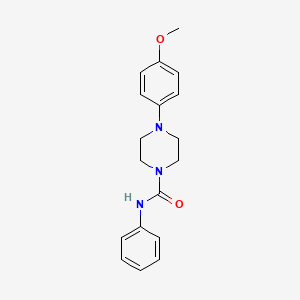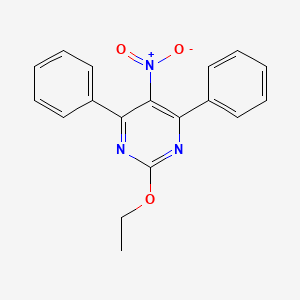
N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of EMG-1 is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. EMG-1 has been found to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
EMG-1 has been found to have several biochemical and physiological effects in scientific research studies. In addition to its anti-cancer properties, EMG-1 has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of EMG-1 for lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for the development of cancer therapeutics with minimal side effects. However, one of the limitations of EMG-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the scientific research on EMG-1. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of EMG-1. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EMG-1 treatment. Additionally, further studies are needed to fully understand the mechanism of action of EMG-1 and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, EMG-1 is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of EMG-1 involves a multistep process that has been extensively studied for its use in the treatment of cancer. EMG-1 has been found to have several biochemical and physiological effects, making it a promising candidate for the development of cancer therapeutics with minimal side effects. Further research is needed to fully understand the mechanism of action of EMG-1 and its potential therapeutic applications in various diseases.
合成方法
EMG-1 can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromoethyl ethyl ether with 2-methylphenylboronic acid, followed by the reaction of the resulting compound with 2-ethoxyphenyl isocyanate. The final step involves the reaction of the resulting compound with methylsulfonyl chloride to yield EMG-1.
科学研究应用
EMG-1 has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is its potential use in the treatment of cancer. EMG-1 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapeutics.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-12-8-6-10-15(17)19-18(21)13-20(25(3,22)23)16-11-7-5-9-14(16)2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKJYKYBKHGHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)




![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)


![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
